molecular formula C9H5ClF3N3 B14033727 2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine CAS No. 88625-15-4

2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine

Cat. No.: B14033727
CAS No.: 88625-15-4
M. Wt: 247.60 g/mol
InChI Key: IRZKCMPBAYOSPZ-UHFFFAOYSA-N
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Description

2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is a sophisticated chemical hybrid designed for discovery research, integrating two privileged scaffolds in medicinal and agrochemistry. The compound features a trifluoromethylpyridine (TFMP) core, a structure renowned for its significant role in modern crop protection and pharmaceutical agents . The biological efficacy of TFMP derivatives is attributed to the unique influence of the fluorine atoms, which can profoundly alter a molecule's metabolic stability, lipophilicity, and biomolecular binding affinity . This moiety is coupled with a chloro-substituted imidazole ring, a heterocycle frequently found in molecules with diverse biological activities. This strategic molecular architecture suggests high potential for use in agrochemical research , particularly in the development of novel herbicides, insecticides, and fungicides. The presence of the trifluoromethyl group is a common feature in many commercial pesticides, where it enhances compound permeability and target activity . Furthermore, this compound serves as a key synthetic intermediate for constructing more complex molecules. Its functional groups are amenable to further chemical transformation, enabling researchers to create libraries of compounds for screening against various biological targets. It is intended for use in exploratory scientific studies to investigate new modes of action in pest control or to develop new therapeutic agents, strictly within a laboratory research setting.

Properties

CAS No.

88625-15-4

Molecular Formula

C9H5ClF3N3

Molecular Weight

247.60 g/mol

IUPAC Name

2-chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine

InChI

InChI=1S/C9H5ClF3N3/c10-7-2-1-5(3-14-7)8-15-4-6(16-8)9(11,12)13/h1-4H,(H,15,16)

InChI Key

IRZKCMPBAYOSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Vapour-Phase Chlorination of 3-Trifluoromethylpyridine

  • Process: 3-Trifluoromethylpyridine is chlorinated in the vapour phase at elevated temperatures (300–450°C), often in the presence of chlorine gas and a diluent such as nitrogen or steam. Chlorination is preferably conducted with at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine.
  • Catalysis: Supported palladium catalysts on activated carbon, alumina, or aluminum fluoride, combined with fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium, have been shown to improve selectivity and conversion.
  • Advantages: This method yields 2-chloro-5-trifluoromethylpyridine with high selectivity and purity, low energy consumption, and simplified separation processes.
  • Example Yield: Approximately 62% yield based on 3-trifluoromethylpyridine reacted; selectivity favoring the 2-chloro-5-substituted product over other isomers.

Liquid-Phase Chlorination with UV or Radical Initiators

  • Process: Chlorination in organic solvents such as carbon tetrachloride under reflux with ultraviolet light or radical initiators (e.g., alpha, alpha-azobis-isobutyronitrile) to facilitate selective chlorination.
  • Outcome: Major product is 2-chloro-5-trifluoromethylpyridine with minor by-products.
  • Conditions: Reaction times range from 8 to 15 hours under reflux.

Multi-Step Synthesis from 3-Methylpyridine

  • Steps:
    • N-oxidation of 3-methylpyridine using hydrogen peroxide in acidic medium (glacial acetic acid) at 70–80°C for 18–24 hours to form N-oxy-3-methylpyridine.
    • Chlorination with benzoyl chloride and chlorine gas to form 2-chloro-5-trichloromethylpyridine.
    • Fluorination of the trichloromethyl intermediate using anhydrous potassium fluoride and phase transfer catalysts (e.g., cetyltrimethylammonium bromide) to yield 2-chloro-5-trifluoromethylpyridine.
  • Yields: Step 3 yields around 78.6–83.5%; overall process is efficient with mild conditions and simplified separation due to the ability to use isomeric mixtures directly.

Synthesis of the Imidazole Moiety and Final Coupling

General Synthetic Approaches for Imidazole Derivatives

  • The imidazole ring substituted with trifluoromethyl at the 5-position is typically prepared via condensation and cyclization reactions starting from appropriate pyridine and imidazole precursors.
  • Methods involve amide bond formation, halogenation, and palladium-catalyzed cross-coupling reactions.
  • Typical reagents include acid chlorides, EDCI coupling agents, and borane reductions for intermediate transformations.

Palladium-Catalyzed Cross-Coupling for Final Compound Assembly

  • Procedure: The 2-chloro-5-substituted pyridine intermediate is coupled with the 5-(trifluoromethyl)-1H-imidazol-2-yl moiety via palladium-catalyzed C–N or C–C bond-forming reactions.
  • Catalysts: Pd2(dba)3 with ligands such as Xantphos and bases like t-BuONa in toluene at elevated temperatures (~110°C).
  • Purification: Products are typically purified by preparative HPLC or silica gel chromatography.
  • Reaction Times: Approximately 12 hours under nitrogen atmosphere.

Summary Table of Preparation Methods

Step/Component Method Description Key Reagents/Catalysts Conditions Yield/Notes References
2-Chloro-5-trifluoromethylpyridine (vapour phase) Chlorination of 3-trifluoromethylpyridine over supported Pd catalyst with Mg/Ca/Ba salts Cl2, Pd catalyst on activated carbon/alumina 220–360°C, gas phase High selectivity, high conversion, low energy
2-Chloro-5-trifluoromethylpyridine (liquid phase) Chlorination in CCl4 with UV or radical initiators Cl2, UV light, AIBN radical initiator Reflux, 8–15 h Major product is desired compound
Multi-step from 3-methylpyridine N-oxidation, benzoyl chloride chlorination, chlorine gas chlorination, fluorination with KF H2O2, AcOH, benzoyl chloride, Cl2, KF, phase transfer catalyst 70–120°C, multiple steps Overall yield ~80%, mild conditions
Imidazole moiety synthesis Condensation, amide coupling, reduction, halogenation EDCI, acid chlorides, BH3-Me2S, Pd catalysts 0–110°C, various solvents Intermediate steps with purification
Final coupling Pd-catalyzed cross-coupling of pyridine and imidazole units Pd2(dba)3, Xantphos, t-BuONa 110°C, 12 h, N2 atmosphere Purified by prep-HPLC or chromatography

Detailed Research Findings and Notes

  • The vapour-phase chlorination method (Section 2.1) provides a selective and industrially scalable route to 2-chloro-5-trifluoromethylpyridine, with the advantage of avoiding complex separations of isomeric by-products common in other chlorination methods.
  • The multi-step synthesis from 3-methylpyridine (Section 2.3) offers a practical alternative, especially when starting materials are inexpensive and readily available. The key advantage is the ability to proceed without isolating closely related isomers, improving efficiency.
  • The final coupling steps (Section 3.2) utilize well-established palladium catalysis techniques, enabling the formation of the C–C or C–N bonds necessary to attach the imidazole ring to the chloropyridine core. This step is critical for obtaining the target compound with high purity and yield.
  • Reaction conditions such as temperature, choice of base, and catalyst loading are optimized to balance conversion and selectivity.
  • Purification techniques including silica gel chromatography and preparative HPLC are essential for isolating the final product from reaction mixtures containing closely related impurities.

Chemical Reactions Analysis

2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, we compare it with structurally related compounds (Table 1). Key differences lie in substituent positions, heterocyclic cores, and functional groups, which collectively impact physicochemical behavior and utility.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Boiling Point (°C) Melting Point (°C) Purity Source
This compound 88625-15-4 C₉H₅ClF₃N₃ Imidazole with -CF₃ at position 5 N/A N/A N/A
2-Chloro-5-(trifluoromethyl)pyridine 52334-81-3 C₆H₃ClF₃N Pyridine with -Cl and -CF₃ 152 28–31 >97%
2-Chloro-6-(trifluoromethyl)pyridine N/A C₆H₃ClF₃N -Cl at position 2, -CF₃ at position 6 N/A N/A >97%
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol 680216-98-2 C₂₁H₁₃Cl₂F₃N₄S Pyrimidine core with -SH group N/A N/A 98%
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol N/A C₆H₃ClF₃NS Pyridine with -SH and -CF₃ N/A N/A 97%
2-Chloro-5-(4-chloro-5-(2,4,6-trifluorophenyl)-1H-imidazol-1-yl)pyridine N/A C₁₄H₇Cl₂F₃N₃ Imidazole with aryl-F substituents N/A N/A N/A

Key Differences and Implications

Substituent Position on Pyridine Ring The parent compound, 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3), differs from the target compound by lacking the imidazole ring. Its simpler structure results in a lower molecular weight (197.55 g/mol) and well-defined boiling/melting points (152°C and 28–31°C, respectively) .

Heterocyclic Core Modifications

  • Replacing the imidazole ring with a pyrimidine-thiol group (e.g., 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol) introduces a sulfur atom, which may enhance metal-binding properties or redox activity . The thiol (-SH) group also increases acidity compared to the neutral imidazole.

Functional Group Variations

  • Compounds like 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol incorporate a thiol group directly on the pyridine ring, altering electronic effects and reactivity. This modification could favor nucleophilic substitution reactions compared to the parent compound .

Aryl vs. Alkyl Trifluoromethyl Substitutions

  • In 2-Chloro-5-(4-chloro-5-(2,4,6-trifluorophenyl)-1H-imidazol-1-yl)pyridine, the trifluoromethyl group is replaced by a polyfluorinated phenyl ring. This increases steric bulk and may enhance π-π stacking interactions in biological targets .

Biological Activity

2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the imidazopyridine family, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H7ClF3N3
  • Molecular Weight : 261.63 g/mol
  • CAS Number : 88625-16-5

Research indicates that compounds within the imidazopyridine family can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The mechanisms of action include:

  • Inhibition of Kinase Activity : Imidazopyridines have shown to selectively inhibit kinases, which are pivotal in cancer cell proliferation and survival.
  • Interaction with DNA and RNA : The structural properties allow these compounds to bind effectively to nucleic acids, potentially disrupting essential cellular processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines by inhibiting specific protein expressions
Anti-inflammatoryReduces inflammatory markers in animal models
AntimicrobialExhibits activity against various bacterial strains

Case Studies

  • Anticancer Activity :
    A study demonstrated that this compound significantly inhibited the growth of human bladder cancer cell lines. The mechanism involved the downregulation of X-linked inhibitor of apoptosis protein (XIAP), leading to increased apoptosis rates in treated cells .
  • Anti-inflammatory Effects :
    In vivo experiments showed that treatment with this compound reduced levels of pro-inflammatory cytokines in mouse models. The findings suggest a potential application in treating inflammatory diseases .
  • Antimicrobial Properties :
    The compound was tested against several bacterial strains, showing promising results in inhibiting growth at concentrations as low as 10 µM .

Research Findings

Recent literature has highlighted various aspects of the biological activity of this compound:

  • Cytotoxicity Studies : Various studies have reported IC50 values indicating effective cytotoxicity against different cancer cell lines (e.g., HCT116 colon cancer cells) at concentrations ranging from 10 to 50 µM .
  • Mechanistic Insights : Research has elucidated pathways affected by this compound, particularly its influence on the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Q & A

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

  • Methodology : Electrochemical studies (cyclic voltammetry) determine redox potentials. Use Hammett constants (σm for CF3 = 0.43) to predict substituent effects on Suzuki-Miyaura coupling rates. Optimize with Pd(OAc)2/XPhos catalysts in toluene/EtOH .

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